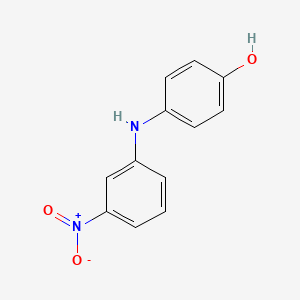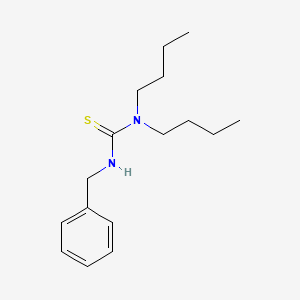
N'-Benzyl-N,N-dibutylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Benzyl-N,N-dibutylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reaction of Benzylamine with Carbon Disulfide: One common method involves the reaction of benzylamine with carbon disulfide in the presence of alumina.
Reaction of Benzylamine and Benzyl Isothiocyanate: Another method involves the reaction of benzylamine with benzyl isothiocyanate.
Industrial Production Methods
Industrial production methods for N’-benzyl-N,N-dibutylthiourea often involve large-scale synthesis using the above-mentioned routes. The reactions are typically optimized for higher yields and purity, and the products are subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N’-Benzyl-N,N-dibutylthiourea can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions involve the conversion of the thiourea group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Benzyl-N,N-dibutylthiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-benzyl-N,N-dibutylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dibutylthiourea: A closely related compound with similar structural features but lacking the benzyl group.
N,N’-Diethylthiourea: Another thiourea derivative with ethyl groups instead of butyl groups.
Uniqueness
N’-Benzyl-N,N-dibutylthiourea is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66030-30-6 |
|---|---|
Molekularformel |
C16H26N2S |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
3-benzyl-1,1-dibutylthiourea |
InChI |
InChI=1S/C16H26N2S/c1-3-5-12-18(13-6-4-2)16(19)17-14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
QYVWYPQWSRKHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=S)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


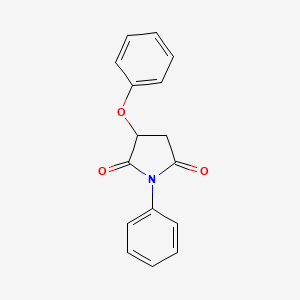

![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)

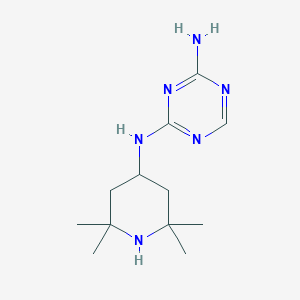


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
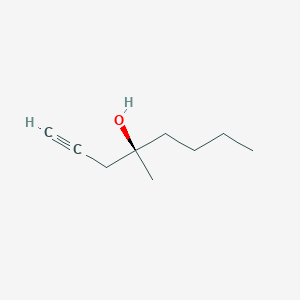

![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
